8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group at the 8-position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Morpholine Moiety: The morpholine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the morpholine group.
Final Coupling Step: The final step involves coupling the morpholine-substituted quinoline with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable leaving group.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one is primarily used in proteomics research . It is utilized in the study of protein interactions, protein structure, and function. The compound’s unique structure allows it to interact with specific proteins, making it a valuable tool in biochemical and molecular biology research.
Mechanism of Action
The mechanism of action of 8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but have a hydroxyl group at the 4-position.
Quinoline-2,4-diones: These compounds have a dione functionality at the 2 and 4 positions of the quinoline ring.
Uniqueness
8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one is unique due to the presence of the morpholine moiety and the specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for specialized research applications.
Properties
IUPAC Name |
8-methyl-3-[(2-morpholin-4-ylethylamino)methyl]-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-3-2-4-14-11-15(17(21)19-16(13)14)12-18-5-6-20-7-9-22-10-8-20/h2-4,11,18H,5-10,12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXJDWCEGXIZTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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